![molecular formula C20H17ClFN3O2S2 B2490844 N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide CAS No. 618393-14-9](/img/structure/B2490844.png)
N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds similar in complexity to the target molecule, typically involves multiple steps, including reactions with POCl3 in acetate or condensation processes involving various substrates. These methods have been applied to produce compounds with different substituents, indicating the versatility of synthesis techniques for acetamide derivatives (Ping, 2007).
Molecular Structure Analysis
Crystal structure determination through techniques such as X-ray diffraction analysis is crucial for understanding the molecular structure of acetamide derivatives. Studies have shown that these compounds can exhibit monoclinic space groups with specific geometric parameters, providing insights into their molecular configuration (Subasri et al., 2016).
Chemical Reactions and Properties
The reactivity of acetamide derivatives can be influenced by various functional groups, as seen in the synthesis of novel compounds with anti-inflammatory activity. These reactions often involve the condensation of different substrates to yield compounds with specific biological activities (Sunder & Maleraju, 2013).
Physical Properties Analysis
Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, along with quantum computational approaches, have been employed to characterize the vibrational signatures of acetamide derivatives. These studies provide valuable information on the stereo-electronic interactions and stability of these molecules (Mary et al., 2022).
Chemical Properties Analysis
Quantum chemical insight into the molecular structure and interactions of acetamide derivatives can be gained through density functional theory (DFT) calculations. These analyses help in understanding the intermolecular interactions, drug likeness, and potential biological applications of these compounds (Mary et al., 2020).
科学的研究の応用
Synthesis and Chemical Structure
A study by Sunder and Maleraju (2013) elaborated on the synthesis of eight derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. The chemical structures of these compounds were confirmed through various spectroscopic methods, such as 1H NMR, IR, and Mass spectra. This study highlights the chemical versatility and potential for modification of the base compound to enhance its properties for specific applications Sunder & Maleraju, 2013.
Antimicrobial Activity
Research by Baviskar, Khadabadi, and Deore (2013) focused on synthesizing a new series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives to explore their antimicrobial activity. The synthesized compounds demonstrated significant in vitro antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Candida albicans. This study indicates the potential of these derivatives for therapeutic applications in combating microbial infections Baviskar, Khadabadi, & Deore, 2013.
Potential Antiviral Applications
The compound's structure and potential applications have been further explored in the context of antiviral activity. Mary et al. (2020) synthesized and characterized a novel antiviral active molecule related to the compound . Their study included quantum chemical insight into its molecular structure and docking analysis against SARS-CoV-2 protein, showing promising antiviral potency. This research suggests the compound's potential utility in developing treatments for COVID-19 and other viral infections Mary et al., 2020.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S2/c1-2-8-25-19(27)17-12-4-3-5-15(12)29-18(17)24-20(25)28-10-16(26)23-11-6-7-14(22)13(21)9-11/h2,6-7,9H,1,3-5,8,10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFDEOWCOLYHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)F)Cl)SC4=C2CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

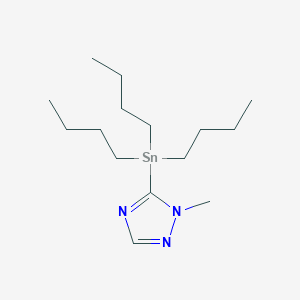
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)
![(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2490766.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2490767.png)
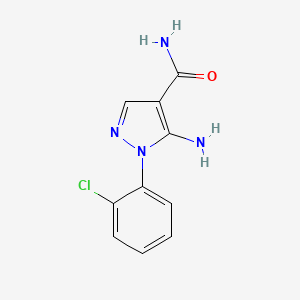
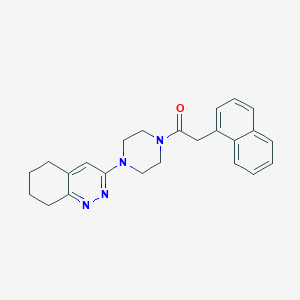
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2490773.png)
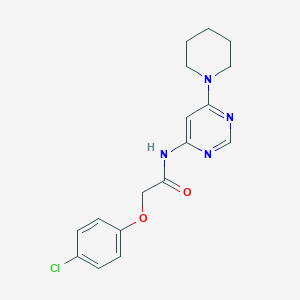
![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,2-diphenylacetamide](/img/structure/B2490775.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate](/img/structure/B2490776.png)
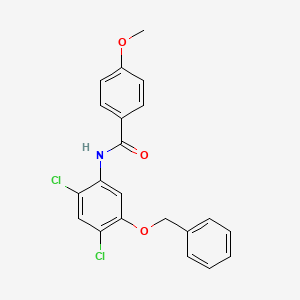
![2-[Cyclopropylmethyl-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2490781.png)
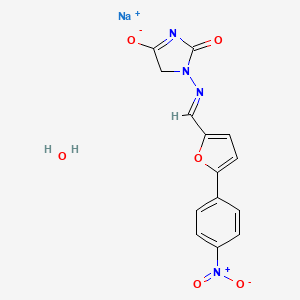
![[6-(Difluoromethyl)pyridin-3-YL]methanamine](/img/structure/B2490784.png)